Suberic acid-d12

Mass Spectrometry Isotope Dilution Metabolomics

Suberic acid-d12 is a fully deuterated (M+12) internal standard that eliminates spectral overlap with the natural isotopic envelope of unlabeled suberic acid, a problem unresolved by d4 analogs. This mass shift is critical for achieving robust lower limits of quantification in LC-MS/MS assays for MCAD deficiency and carnitine-acylcarnitine translocase deficiency diagnostics. With ≥98 atom % D isotopic purity, it meets regulatory expectations for bioanalytical method validation in drug development and targeted lipidomics. Choose this standard to ensure baseline chromatographic resolution and audit-ready quantitative accuracy in complex biological matrices.

Molecular Formula C8H14O4
Molecular Weight 186.27 g/mol
Cat. No. B573943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuberic acid-d12
Molecular FormulaC8H14O4
Molecular Weight186.27 g/mol
Structural Identifiers
InChIInChI=1S/C8H14O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-6H2,(H,9,10)(H,11,12)/i1D2,2D2,3D2,4D2,5D2,6D2
InChIKeyTYFQFVWCELRYAO-LBTWDOQPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Suberic acid-d12: A Deuterated Internal Standard for High-Precision Dicarboxylic Acid Quantification


Suberic acid-d12 (Octanedioic acid-d12, CAS 169397-99-3) is a fully deuterated analog of the endogenous C8 dicarboxylic acid, suberic acid, in which all twelve hydrogen atoms on the aliphatic chain have been replaced with deuterium . This isotopically labeled compound is categorized as a stable isotope-labeled (SIL) internal standard, primarily utilized in mass spectrometry (MS)-based analytical workflows, including GC-MS and LC-MS, for the accurate quantification of suberic acid and related metabolites in complex biological and environmental matrices .

Why Suberic acid-d12 Cannot Be Replaced by Unlabeled Analogs or Less Deuterated Forms


In quantitative LC-MS/MS, substituting suberic acid-d12 with the unlabeled suberic acid (CAS 505-48-6) or a less deuterated analog like suberic acid-d4 (CAS 19031-57-3) introduces significant analytical error and compromises method robustness. Unlabeled internal standards cannot be distinguished from the target analyte in the mass spectrometer, precluding the fundamental principle of isotope dilution [1]. Furthermore, SIL standards with insufficient mass shift (e.g., M+4 from d4) risk spectral overlap with the natural isotopic envelope of the analyte (M+1, M+2), a problem that the M+12 mass shift of suberic acid-d12 effectively eliminates . This differential capacity directly impacts the assay's lower limit of quantification and precision in complex matrices.

Quantitative Differentiation: Why Suberic acid-d12 is the Optimal Choice for Your Analytical Workflow


Superior Isotopic Enrichment and Mass Shift for Unambiguous Analyte Resolution

Suberic acid-d12 provides a mass shift of M+12 relative to the unlabeled analyte, suberic acid (M+0). This is a direct advantage over partially deuterated analogs like suberic acid-d4, which provides only a M+4 shift [1]. General guidelines for SIL internal standard design recommend a minimum mass difference of +3 Da to prevent spectral overlap between the internal standard signal and the analyte's natural isotopic envelope (e.g., M+1, M+2 from 13C contributions) . The +12 Da shift of suberic acid-d12 provides a significantly larger safety margin than the +4 Da shift of suberic acid-d4, ensuring clean baseline resolution and enabling more accurate integration, especially at low analyte concentrations .

Mass Spectrometry Isotope Dilution Metabolomics

Verified High Chemical and Isotopic Purity for Reliable Assay Performance

Suberic acid-d12 is supplied with a verified chemical purity of 98.60% and isotopic enrichment of ≥98 atom % D, as documented by major commercial suppliers . This high level of purity and enrichment is essential for its role as an internal standard. In contrast, analytical standards of unlabeled suberic acid are often certified at a similar chemical purity (e.g., ≥99%), but this metric does not account for isotopic interference . The quantified isotopic purity of suberic acid-d12 ensures minimal contribution of unlabeled species, which would otherwise cause a systematic bias in the quantification of the target analyte, particularly when the internal standard is spiked at concentrations similar to the expected analyte levels .

Quality Control Analytical Chemistry Method Validation

Validated Performance as a Quantitative Internal Standard in Complex Sample Extraction

Suberic acid-d12 has been validated for use as an internal standard in complex sample preparation workflows. A published protocol for the accelerated solvent extraction (ASE) of organic compounds from filters and resin demonstrated its use alongside a suite of deuterated standards. The method specified extraction parameters of 80°C and 1500 psi using dichloromethane and acetone, followed by pre-concentration to 1 mL at 35±2 °C . This validation contrasts with the use of a non-deuterated analog, which cannot correct for analyte loss during these aggressive extraction and concentration steps. The deuterated standard's near-identical physicochemical behavior allows it to compensate for recovery losses, matrix effects, and ionization variability, a performance characteristic not achievable with a chemically unrelated internal standard [1].

Sample Preparation LC-MS/MS Environmental Analysis

Primary Application Scenarios for Suberic acid-d12 in Analytical Science


Quantitative Metabolomics for Inborn Errors of Metabolism

Precise quantification of suberic acid in urine or plasma is critical for diagnosing metabolic disorders such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and carnitine-acylcarnitine translocase deficiency [1]. Suberic acid-d12 is the preferred internal standard for these LC-MS/MS assays because its +12 Da mass shift ensures it does not interfere with the endogenous analyte signal, enabling accurate determination of pathologically elevated suberic acid levels .

Method Validation and Quality Control in Pharmaceutical Analysis

During the drug development process, stable heavy isotopes are used as tracers for quantitation [1]. Suberic acid-d12 serves as a robust SIL internal standard for validating bioanalytical methods intended to measure suberic acid as a potential drug metabolite, degradation product, or process impurity. Its high isotopic purity (≥98 atom % D) is a key quality attribute required by regulatory bodies for method validation .

High-Confidence Lipidomics and Fatty Acid Oxidation Studies

In lipidomics workflows investigating fatty acid beta-oxidation, suberic acid is a key dicarboxylic acid metabolite . Suberic acid-d12 is used as an internal standard in both targeted and untargeted LC-MS approaches to normalize for matrix effects and instrument variability, allowing for reliable semi-quantitative and quantitative comparisons of metabolic flux across different biological conditions .

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